molecular formula C6H14ClNO B1434131 3-Methoxy-3-methylpyrrolidine hydrochloride CAS No. 1147112-62-6

3-Methoxy-3-methylpyrrolidine hydrochloride

Cat. No. B1434131
M. Wt: 151.63 g/mol
InChI Key: IUQCGVWNWWKOLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Methoxy-3-methylpyrrolidine hydrochloride is C6H14ClNO . Its molecular weight is 151.64 . The InChI code is 1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

3-Methoxy-3-methylpyrrolidine hydrochloride is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

Pharmacological Properties

3-Methoxy-3-methylpyrrolidine hydrochloride is investigated in pharmacology for its potential as a 5-HT2A receptor antagonist. For instance, a study on R-96544, a derivative of 3-methoxy-3-methylpyrrolidine, demonstrated its ability to inhibit platelet aggregation induced by serotonin, suggesting its potential in antiplatelet therapy (Ogawa et al., 2002). Furthermore, R-96544 has been studied for its effects on experimental acute and chronic pancreatitis, indicating the possible involvement of 5-HT2A receptors in the progression of pancreatitis (Ogawa et al., 2005).

Chemical Synthesis and Analysis

Research on the synthesis and analysis of 3-methoxy-3-methylpyrrolidine derivatives has been extensive. For instance, practical synthesis methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of quinolone antitumor agents, have been developed (Tsuzuki et al., 2001). Additionally, studies on the tautomerism of various methoxycarbonyl-pyrrolidinones and their hydrochlorides have been conducted to understand their chemical behavior (Arbuzov et al., 1972).

Potential in Neuroleptic Treatment

Some derivatives of 3-methoxy-3-methylpyrrolidine have been investigated for their neuroleptic activity. For example, research on benzamides of N,N-disubstituted ethylenediamines, which include compounds related to 3-methoxy-3-methylpyrrolidine, has shown promising results in neuroleptic treatment (Iwanami et al., 1981).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-methoxy-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQCGVWNWWKOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methylpyrrolidine hydrochloride

CAS RN

1147112-62-6
Record name 3-methoxy-3-methylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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